molecular formula C17H15FN2O3S B2914237 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 895448-39-2

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide

Cat. No.: B2914237
CAS No.: 895448-39-2
M. Wt: 346.38
InChI Key: NNHZHLLNJHBPML-ZPHPHTNESA-N
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Description

N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a heterocyclic compound featuring a benzothiazol-2-ylidene core fused with a 4-fluorobenzamide group. The structure includes two methoxy substituents at positions 5 and 6 of the benzothiazole ring and a methyl group at position 2. The Z-configuration of the imine bond (C=N) is critical for its planar geometry, which influences molecular interactions and physicochemical properties.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZHLLNJHBPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems can also ensure consistent reaction conditions and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

(a) 4-Fluorobenzamide vs. 4-Methylbenzamide

The compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () replaces the 4-fluorine atom with a methyl group. Key differences include:

  • Crystal Packing : The methyl derivative exhibits a mean σ(C–C) bond distance of 0.002 Å and an R factor of 0.038 in crystallographic studies, suggesting tight packing due to van der Waals interactions from the methyl group .
  • Biological Implications : Fluorinated analogs often exhibit improved metabolic stability and target affinity compared to methylated counterparts due to fluorine’s resistance to oxidative degradation .
(b) 4-Fluorobenzamide vs. 4-Chlorobenzamide

Compounds Z-4a and Z-4b () feature 4-fluoro and 4-chloro substituents, respectively.

  • Polarity and Solubility: Chlorine’s larger atomic radius increases lipophilicity (logP ~2.8 for Z-4b vs.
  • Synthetic Yields : The chloro derivative (Z-4b) exhibits a higher yield (63.4%) compared to the fluoro analog (Z-4a, 34.9%), possibly due to steric or electronic effects during nucleophilic substitution .

Variations in the Heterocyclic Core

(a) Benzothiazol-2-ylidene vs. Thienylidene

The compound 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () replaces the benzothiazole ring with a thienylidene system.

  • Aromaticity and Reactivity : The thienylidene ring has lower aromatic stabilization energy than benzothiazole, increasing susceptibility to electrophilic attacks.
  • Geometric Parameters : The thienylidene derivative displays a mean C–C bond distance of 0.003 Å and a higher disorder parameter in crystallography, reflecting reduced planarity compared to the rigid benzothiazole scaffold .
(b) Sulfonamide-Functionalized Analogs

Compound BA91796 () incorporates a sulfamoyl group (-SO2NH2) at position 6 of the benzothiazole ring, replacing the methoxy groups.

  • Molecular Weight and Solubility : The added sulfonamide increases molecular weight (566.7 g/mol vs. ~400 g/mol for the target compound), which may reduce bioavailability .

Tautomeric and Conformational Analysis

  • 1,2,4-Triazole Derivatives (): Compounds [7–9] exist in thione-thiol tautomeric equilibrium. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H at 2500–2600 cm⁻¹), whereas the target compound’s benzothiazol-2-ylidene core lacks such tautomerism, ensuring structural rigidity .
  • Pseudorotation in Five-Membered Rings: The Cremer-Pople puckering parameters () highlight conformational flexibility in non-aromatic heterocycles, contrasting with the planar, aromatic benzothiazole system in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) logP
Target Compound 5,6-OMe; 3-Me; 4-F N/A N/A ~2.7
(Z)-4-Methylbenzamide analog (Evid. 3) 4-Me 183–249 N/A ~3.1
Z-4a (Evid. 5) 4-F 183–249 34.9 ~2.5
Z-4b (Evid. 5) 4-Cl 183–249 63.4 ~2.8

Table 2: Key Spectral Data

Compound Type IR νC=S (cm⁻¹) IR νC=O (cm⁻¹) ¹H-NMR δ (ppm)
Target Compound 1247–1255* 1663–1682* N/A
1,2,4-Triazole [7–9] 1247–1255 Absent 2.1–3.4 (alkyl)
Thienylidene analog N/A 1680 6.8–7.5 (aryl)

*Inferred from analogous compounds in and .

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H15FN2O3S and a molecular weight of 346.38 g/mol. Its structure features a benzothiazole ring connected to a fluorobenzamide moiety through a double bond. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38 g/mol
SMILESCc1cc2c(s1)cc(c(c2OC)OC)C(=N)Nc1ccc(F)cc1
Melting PointNot available
SolubilityNot available

This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It is believed to interact with cellular pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the benzothiazole and benzamide moieties can influence biological activity. For instance, substituents on the benzamide ring can significantly alter potency and selectivity against specific targets.

Case Studies

  • Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Activity : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Biological Activities Overview

Activity TypeAssay TypeResult
AnticancerMTT assayIC50 = 15 µM
AntimicrobialMIC assayMIC = 32 µg/mL (Staphylococcus aureus)
Apoptosis InductionFlow CytometryIncreased Annexin V+ cells

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating cancer or infections.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity while minimizing toxicity.

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